
7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of functional groups, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of Functional Groups: The chloro, hydroxy, and iodo groups can be introduced through halogenation and hydroxylation reactions.
Triazole Ring Formation: The triazole ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro and iodo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a fully hydrogenated quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives exhibit anticancer activity.
Medicine
Antimalarial Drugs: Quinoline derivatives like chloroquine are used as antimalarial agents.
Anti-inflammatory Drugs: Some derivatives have anti-inflammatory properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Pesticides: Some derivatives are used as pesticides.
作用机制
The mechanism of action of “7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active site of enzymes.
Intercalate DNA: By inserting between DNA base pairs, affecting replication and transcription.
Modulate Receptors: By binding to specific receptors and altering their activity.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxy group.
Uniqueness
“7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” is unique due to the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C11H6ClIN4O2 |
|---|---|
分子量 |
388.55 g/mol |
IUPAC 名称 |
7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H6ClIN4O2/c12-6-2-8-5(1-7(6)13)10(18)9(11(19)16-8)17-4-14-3-15-17/h1-4H,(H2,16,18,19) |
InChI 键 |
ZKXQECQJOPMUAV-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1I)Cl)NC(=O)C(=C2O)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)


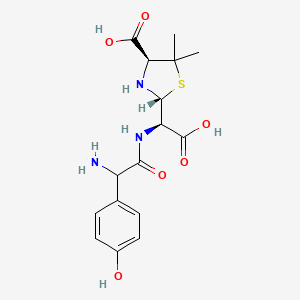
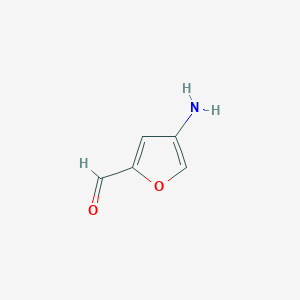


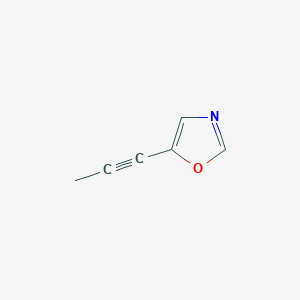
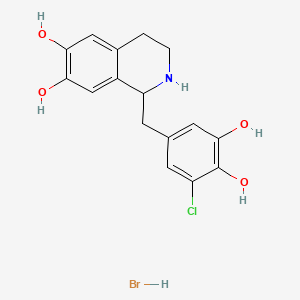
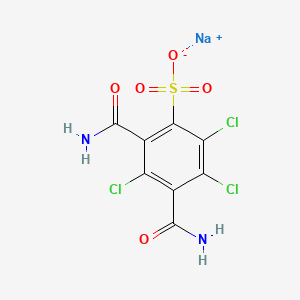
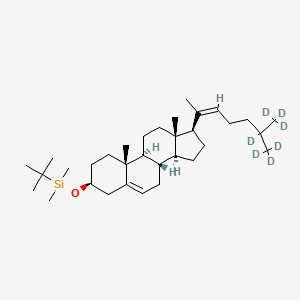
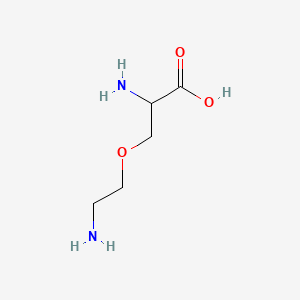
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)

